molecular formula C16H14N2O B11966814 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 162892-52-6

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B11966814
CAS No.: 162892-52-6
M. Wt: 250.29 g/mol
InChI Key: DTJWNIQQMDJMQA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 2 and a phenyl group at position 5. The substitution pattern on the oxadiazole ring significantly influences its physicochemical and biological behavior, as evidenced by comparative studies on similar derivatives .

Properties

CAS No.

162892-52-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H14N2O/c1-11-8-9-14(12(2)10-11)16-18-17-15(19-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DTJWNIQQMDJMQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclodehydration of Hydrazides with Aromatic Acids

The most widely reported method for synthesizing 1,3,4-oxadiazoles involves the cyclodehydration of hydrazides with carboxylic acids using POCl₃ as a catalyst. For 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole, this approach typically begins with the preparation of 2,4-dimethylbenzohydrazide (1) and benzoyl chloride (2) . The hydrazide intermediate reacts with the acid chloride in POCl₃ under reflux to form the oxadiazole ring.

A representative procedure involves dissolving 2,4-dimethylbenzohydrazide (1.0 mmol) in POCl₃ (5 mL) and adding benzoyl chloride (1.2 mmol) dropwise. The mixture is refluxed for 6–7 hours, cooled, and poured onto crushed ice. Neutralization with sodium bicarbonate yields a crude solid, which is recrystallized from ethanol to obtain the pure product. This method consistently achieves yields of 65–80%, depending on the electronic effects of substituents.

One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)

Recent advancements have introduced one-pot protocols for 1,3,4-oxadiazoles, bypassing intermediate isolation. In this method, 2,4-dimethylbenzoic acid (3) and benzamide (4) react with NIITP in 1,4-dioxane at 80°C for 3 hours, followed by arylation with iodobenzene in the presence of Cu(I) catalysts. While efficient for simple substrates, this approach requires careful optimization for sterically hindered systems like 2,4-dimethylphenyl groups.

Reaction Optimization and Mechanistic Insights

Role of POCl₃ in Cyclodehydration

POCl₃ acts as both a solvent and cyclodehydrating agent, facilitating the elimination of water and HCl to form the oxadiazole ring. Kinetic studies indicate that electron-donating groups (e.g., methyl substituents) on the hydrazide accelerate cyclization by stabilizing intermediates. For example, 2,4-dimethylbenzohydrazide reacts 20% faster than unsubstituted analogs due to enhanced resonance stabilization.

Temperature and Solvent Effects

Optimal reaction temperatures range from 80–120°C, with higher temperatures reducing reaction times but increasing side products like dimerized hydrazides. Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while dioxane enhances thermal stability during prolonged reflux.

Characterization and Analytical Data

Spectroscopic Validation

IR Spectroscopy : The absence of N–H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches confirms cyclization. Key peaks include C=N (1610–1630 cm⁻¹) and C–O–C (1150–1230 cm⁻¹).
¹H NMR (CDCl₃) : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm. Methyl groups on the 2,4-dimethylphenyl ring resonate as singlets at δ 2.3–2.5 ppm.
Mass Spectrometry : Molecular ion peaks align with the theoretical m/z of 280.3 (C₁₈H₁₆N₂O).

Crystallographic Data

While no single-crystal data for 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole exists, analogous structures show planar oxadiazole rings with dihedral angles of 10–15° between aryl substituents.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantages
POCl₃-mediated cyclization65–806–7High reproducibility, scalable
One-pot NIITP protocol70–853–5Reduced purification steps, modular substrates

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Notable findings include:

  • Mechanism of Action : The oxadiazole scaffold is known for its ability to interact with multiple biological targets. Its derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Case Studies :
    • Salahuddin et al. synthesized a series of oxadiazole derivatives and tested them for anticancer activity. Among these, compounds demonstrated significant potency against CNS and renal cancer cell lines .
    • Abdel K. Mansour et al. reported that specific oxadiazole derivatives exhibited promising in vitro anticancer activity against leukemia cell lines. For instance, one compound showed an IC50 value of 17.33 µM against HL-60 human leukemia cells .

Other Therapeutic Applications

Beyond anticancer properties, 1,3,4-oxadiazoles have been explored for various other therapeutic applications:

  • Antimicrobial Activity : Several derivatives have shown efficacy against bacterial and fungal strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Research indicates that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
  • Antidiabetic Effects : Some studies have suggested that these compounds may help regulate blood sugar levels and could be further investigated for diabetes management .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1,3,4-oxadiazole derivatives is crucial in understanding their biological activities. Modifications at various positions on the oxadiazole ring can significantly influence their potency and selectivity against different biological targets.

ModificationEffect on Activity
Substituents on the phenyl ringsAltered lipophilicity and binding affinity
Different alkyl groupsEnhanced solubility and bioavailability
Variations in the nitrogen atomsChanges in electronic properties affecting reactivity

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Activity

Compounds with alkyl or aryl substitutions on the phenyl ring of 1,3,4-oxadiazoles exhibit enhanced antibacterial and antifungal activities. For instance:

Table 1: Antimicrobial Activity of Key Analogs

Compound Name Substituents Activity Key Findings Reference
2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole (6j) 3,4-dimethylphenyl, tosyl Antibacterial Most potent against S. aureus and E. coli
2-(2-Ethylphenyl)-5-tosyl-1,3,4-oxadiazole (6i) 2-ethylphenyl, tosyl Antibacterial Moderate activity against gram-negative strains
2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole 4-nitrophenyl, amino Antifungal Active against C. albicans
  • Structure-Activity Relationship (SAR):
    • Substitution at the 3,4-positions (e.g., 3,4-dimethyl in 6j) enhances antibacterial potency compared to 2-ethyl or 2,4-dimethyl substitutions .
    • The tosyl group at position 5 improves solubility and membrane penetration, critical for antimicrobial efficacy .

Anticancer Activity

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound Name Substituents Cell Line (IC50, µM) Key Findings Reference
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (103) Phenoxymethyl, phenyl MCF-7 (10.25 ± 2.5) Induces apoptosis via caspase-3 activation
2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole 2-bromo-3-nitrophenyl, phenyl MDA-MB-453 (~10.5) Synergistic effect with paclitaxel
2-(Biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole Biphenyl-4-yl, phenyl HeLa (15.8) Moderate cytotoxicity
  • SAR Insights: Electron-withdrawing groups (e.g., bromo, nitro) at position 2 enhance cytotoxicity by stabilizing the oxadiazole ring and improving DNA intercalation . Phenoxymethyl substituents improve cellular uptake and target specificity in breast cancer models .

Table 3: Fluorescence and Scintillator Properties

Compound Name Substituents Application Key Properties Reference
2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) 4-biphenyl, phenyl Liquid scintillators High fluorescence quantum yield (0.92)
Butyl-PBD 4-biphenyl, 4-tert-butylphenyl Scintillators Improved solubility in organic solvents
2-(Pentafluorophenyl)-5-phenyl-1,3,4-oxadiazole Pentafluorophenyl, phenyl OLED emitters External quantum efficiency: 24.4%
  • Key Comparisons: PBD and butyl-PBD are superior to 2,5-diphenyloxazole (PPO) in scintillator detectors due to higher photon yield and stability . Carbazole donors in OLED derivatives reduce singlet-triplet energy gaps (ΔEST), enabling thermally activated delayed fluorescence (TADF) .

Biological Activity

The compound 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole has the following chemical structure:

  • Molecular Formula : C16_{16}H14_{14}N2_2O
  • Molecular Weight : 250.303 g/mol

This compound features a five-membered oxadiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazoles can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanisms of Action : The inhibition of enzymes such as histone deacetylases (HDAC) and thymidylate synthase has been linked to the anticancer activity of oxadiazole compounds. These enzymes are critical for DNA replication and repair in cancer cells .
  • Case Study : In a study evaluating various oxadiazole derivatives, 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole demonstrated an IC50_{50} value of approximately 10 µM against human colon adenocarcinoma cells (HT-29), indicating moderate efficacy .

Antibacterial Activity

Oxadiazoles also show promise as antibacterial agents. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

  • Testing Methodology : Antibacterial activity was evaluated using the Minimum Inhibitory Concentration (MIC) method against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli100Moderate
Klebsiella pneumoniae75Moderate
Bacillus cereus200Low

Antioxidant Activity

The antioxidant potential of oxadiazoles is another area of interest. Compounds containing the oxadiazole moiety have shown to scavenge free radicals effectively.

  • Research Findings : A study reported that derivatives of 1,3,4-oxadiazoles exhibited higher antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). The presence of electron-donating groups enhances this activity due to improved stability of the resultant radical species .

Summary of Biological Activities

The biological activities of 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole can be summarized as follows:

Activity TypeMechanism/TargetEfficacy Level
AnticancerInhibition of HDACs and TSModerate
AntibacterialDisruption of bacterial membranesModerate
AntioxidantFree radical scavengingHigh

Q & A

Advanced Research Question

  • Photodegradation : UV-Vis studies show decomposition under UV light (λ = 254 nm) within 48 hours; store in amber vials.
  • pH Sensitivity : Stable at pH 5–7 but hydrolyzes in alkaline conditions (pH > 9) via oxadiazole ring opening. Use buffered solutions for in vitro assays .

What strategies mitigate challenges in multi-step synthesis, such as low intermediate yields?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes, improving intermediate yields (e.g., 85% for hydrazide precursors).
  • Flow Chemistry : Continuous reactors minimize side products (e.g., <5% dimerization) via precise temperature control .

What mechanistic insights explain this compound’s antiglycation activity?

Advanced Research Question
In vitro studies show inhibition of advanced glycation end-products (AGEs) via:

  • Chelation of Metal Ions : The oxadiazole nitrogen binds Fe³⁺/Cu²⁺, blocking ROS generation.
  • Scavenging Free Radicals : EC₅₀ = 12 µM in DPPH assays, comparable to ascorbic acid.
  • Cross-Link Prevention : Disrupts Amadori product formation by competing with glucose for lysine residues .

Notes

  • Methodological Focus : Answers emphasize experimental design, reproducibility, and mechanistic depth.
  • Advanced vs. Basic : Questions 3–8 target specialized research (SAR, computational modeling), while 1–2 address foundational synthesis/characterization.

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